

TR100: A Novel Anti-Tropomyosin Agent in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TR100

Cat. No.: B1683214

[Get Quote](#)

An In-depth Technical Guide on a First-in-Class Cytoskeletal Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

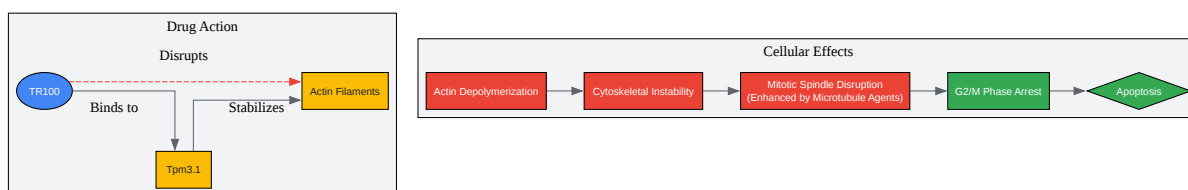
TR100 is a pioneering small molecule inhibitor targeting the actin cytoskeleton, a critical component for the structural integrity and functionality of cancer cells. Developed as a first-in-class anti-tropomyosin compound, **TR100** selectively targets the tropomyosin isoform Tpm3.1, which is frequently overexpressed in a variety of tumors and plays a crucial role in oncogenesis.[1][2][3] This document provides a comprehensive technical overview of **TR100**, including its mechanism of action, experimental validation, and potential for therapeutic applications, particularly in combination with existing cancer therapies.

Core Mechanism of Action

TR100 was identified through an in silico screening process designed to find molecules that bind to a specific pocket at the C-terminus of the Tpm3.1 protein.[1] By binding to Tpm3.1, **TR100** disrupts the stability of Tpm3.1-containing actin filaments, leading to their depolymerization.[1][4] This disruption of a key cytoskeletal component triggers a cascade of events within the cancer cell, culminating in cell cycle arrest and apoptosis.[1][2]

Signaling Pathway of TR100-Induced Cell Death

The precise signaling cascade initiated by **TR100**-mediated actin filament disruption is an area of ongoing research. However, current evidence points to a multi-faceted mechanism, particularly when used in combination with microtubule-targeting agents. The destabilization of the actin cytoskeleton is believed to sensitize cancer cells to the effects of drugs that target the microtubule network, leading to a synergistic anti-cancer effect.[1][2][5]



[Click to download full resolution via product page](#)

Figure 1: Proposed signaling pathway of **TR100** leading to apoptosis.

Quantitative Data

The efficacy of **TR100** and its more potent analog, ATM-3507, has been quantified in various cancer cell lines, both as single agents and in combination with other chemotherapeutic drugs.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) of **TR100** and ATM-3507 was determined in a panel of neuroblastoma cell lines using an MTS assay.

Cell Line	TR100 IC50 (μM)	ATM-3507 IC50 (μM)
SK-N-SH	5.0	0.5
CHLA-20	2.5	0.2
CHP-134	7.5	1.0
Kelly	3.0	0.3

Table 1: IC50 values of **TR100** and ATM-3507 in neuroblastoma cell lines.[\[1\]](#)

Synergistic Effects with Vincristine

The combination of **TR100** or ATM-3507 with the microtubule inhibitor vincristine demonstrated significant synergy in reducing the viability of neuroblastoma cells. The combination index (CI) was calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.

Cell Line	Combination	Vincristine IC50 (nM) Alone	Vincristine IC50 (nM) with TR100 (1μM)	Combination Index (CI)
CHLA-20	TR100 + Vincristine	5.0	1.2	< 1
SK-N-SH	TR100 + Vincristine	8.0	2.5	< 1
CHLA-20	ATM-3507 + Vincristine	5.0	0.8	< 1
SK-N-SH	ATM-3507 + Vincristine	8.0	1.5	< 1

Table 2: Synergistic cytotoxicity of anti-tropomyosin agents with vincristine.[\[1\]](#)

In Vivo Efficacy in Neuroblastoma Xenografts

The therapeutic potential of **TR100** and ATM-3507 in combination with vincristine was evaluated in a human neuroblastoma xenograft model (CHLA-20 cells) in mice.

Treatment Group	Median Survival (days)	Tumor Growth Inhibition (%)
Control (Vehicle)	22	-
TR100 (30 mg/kg)	24	20
Vincristine (0.5 mg/kg)	30	45
TR100 + Vincristine	> 49	> 90
ATM-3507 (15 mg/kg)	18	30
ATM-3507 + Vincristine	> 49	> 95

Table 3: In vivo efficacy of anti-tropomyosin agents and vincristine combination therapy.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of **TR100** are provided below.

Cell Viability (MTS) Assay

This assay is used to assess cell viability by measuring the metabolic activity of cells.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat cells with varying concentrations of **TR100**, ATM-3507, vincristine, or combinations for 48-72 hours.
- MTS Reagent Addition: Add 20 μ L of MTS reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

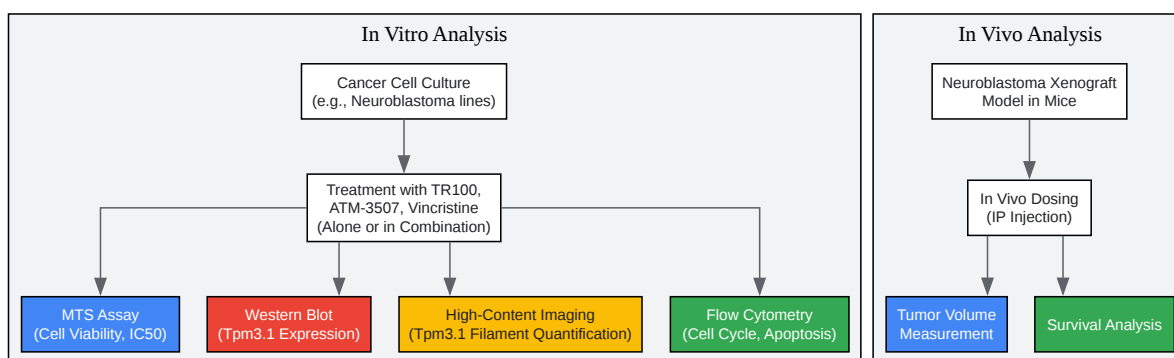
- **Cell Lysis:** Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against Tpm3.1 (or other proteins of interest) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

High-Content Imaging of Tpm3.1 Filaments

This method allows for the quantification of Tpm3.1-containing actin filaments within cells.

- **Cell Plating and Treatment:** Seed cells on imaging-compatible plates and treat with compounds as required.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- **Immunofluorescence Staining:** Stain the cells with a primary antibody against Tpm3.1, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI for nuclear visualization.

- Image Acquisition: Acquire images using a high-content imaging system.
- Image Analysis: Use image analysis software to quantify the intensity and morphology of the Tpm3.1 filaments.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for evaluating **TR100**.

Mechanisms of Resistance

While specific mechanisms of resistance to **TR100** have not been extensively documented, potential resistance strategies in cancer cells could involve:

- Alterations in Tpm3.1 Expression: Downregulation or mutation of the Tpm3.1 protein could reduce the binding affinity of **TR100**.
- Upregulation of other Tropomyosin Isoforms: Cancer cells might compensate for the loss of Tpm3.1-stabilized actin filaments by upregulating other tropomyosin isoforms that are not targeted by **TR100**.
- Activation of Compensatory Signaling Pathways: Cells could activate alternative signaling pathways to bypass the effects of actin cytoskeleton disruption and promote survival.

- Increased Drug Efflux: Overexpression of drug efflux pumps, a common mechanism of multi-drug resistance, could reduce the intracellular concentration of **TR100**.

Further research is necessary to fully elucidate the potential mechanisms of resistance to this novel class of anti-cancer agents.

Conclusion

TR100 represents a promising and innovative approach to cancer therapy by targeting a key component of the cancer cell cytoskeleton that has been previously underexploited. Its specific targeting of the Tpm3.1 isoform provides a window for selective cytotoxicity against tumor cells. The significant synergistic effects observed with microtubule-depolymerizing agents highlight a powerful combination therapy strategy that warrants further clinical investigation. The development of more potent analogs like ATM-3507 further enhances the therapeutic potential of this class of drugs. Future studies should focus on elucidating the detailed signaling pathways, identifying predictive biomarkers for patient stratification, and understanding and overcoming potential resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. akjournals.com [akjournals.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [TR100: A Novel Anti-Tropomyosin Agent in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683214#what-is-tr100-in-cancer-research\]](https://www.benchchem.com/product/b1683214#what-is-tr100-in-cancer-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com